Cas no 35247-83-7 ((1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine)
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 35247-83-7
- (R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
- Benzenemethanamine, 5-fluoro-2-methoxy-α-methyl-, (R)- (9CI)
- (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
- (R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
- (R)-1-(5-fluoro-2-methyloxyphenyl) ethane-1-amine
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- Inchi: 1S/C9H12FNO.ClH/c1-6(11)8-5-7(10)3-4-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
- InChI Key: RGEAYGUWTJKOJM-FYZOBXCZSA-N
- SMILES: Cl.FC1C=CC(=C(C=1)[C@@H](C)N)OC
Computed Properties
- Exact Mass: 205.0669699g/mol
- Monoisotopic Mass: 205.0669699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.092±0.06 g/cm3(Predicted)
- Boiling Point: 252.8±30.0 °C(Predicted)
- pka: 8.81±0.10(Predicted)
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852750-1g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 1g |
$884.0 | 2023-09-18 | ||
| Enamine | EN300-1852750-5g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 5g |
$2566.0 | 2023-09-18 | ||
| Enamine | EN300-1852750-10g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 10g |
$3807.0 | 2023-09-18 | ||
| Enamine | EN300-1852750-0.05g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 0.05g |
$744.0 | 2023-09-18 | ||
| Enamine | EN300-1852750-0.1g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 0.1g |
$779.0 | 2023-09-18 | ||
| Enamine | EN300-1852750-0.25g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 0.25g |
$814.0 | 2023-09-18 | ||
| Enamine | EN300-1852750-0.5g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 0.5g |
$849.0 | 2023-09-18 | ||
| Enamine | EN300-1852750-1.0g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1852750-2.5g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 2.5g |
$1735.0 | 2023-09-18 | ||
| Enamine | EN300-1852750-5.0g |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine |
35247-83-7 | 5g |
$3396.0 | 2023-06-03 |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine Suppliers
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
Compound CAS No. 35247-83-7: (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
The compound (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine with CAS No. 35247-83-7 is a significant molecule in the field of organic chemistry and pharmacology. This compound, also referred to as (R)-N-(5-fluoro-2-methoxybenzyl)amine, has garnered attention due to its unique structural properties and potential applications in drug discovery. The molecule consists of a chiral center at the ethanamine position, which is critical for its stereochemical behavior and biological activity.
Recent studies have highlighted the importance of (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine in the development of novel therapeutic agents. Its structure, featuring a fluorine atom and a methoxy group on the aromatic ring, contributes to its stability and bioavailability. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of targeted drug delivery systems and enzyme inhibitors.
The synthesis of (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine involves a multi-step process that includes nucleophilic substitution and stereoselective reduction. The use of chiral catalysts has been pivotal in achieving high enantiomeric excess, ensuring the compound's suitability for pharmacological studies. This approach aligns with current trends in green chemistry, emphasizing efficiency and sustainability in chemical synthesis.
In terms of biological activity, (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine has shown promise as a modulator of key cellular pathways. Preclinical studies suggest that it may exert its effects through interactions with G-protein coupled receptors (GPCRs), which are critical targets for treating conditions such as hypertension, inflammation, and neurodegenerative diseases. The compound's selectivity for specific receptor subtypes is currently under investigation to better understand its therapeutic potential.
Moreover, the compound's ability to penetrate cellular membranes efficiently makes it a valuable tool in drug design. Its lipophilic nature, influenced by the methoxy and fluorine substituents, enhances its ability to cross biological barriers, which is essential for achieving therapeutic concentrations in target tissues.
Recent advancements in computational chemistry have enabled researchers to model the interactions of (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine with various biomolecules. These studies provide insights into its binding affinities and mechanisms of action, paving the way for rational drug design strategies. The integration of experimental and computational approaches has significantly accelerated the understanding of this compound's pharmacokinetics and pharmacodynamics.
In conclusion, (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1
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